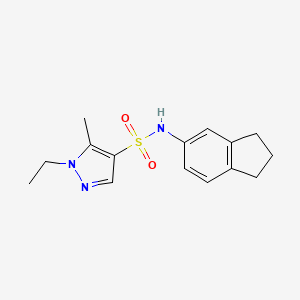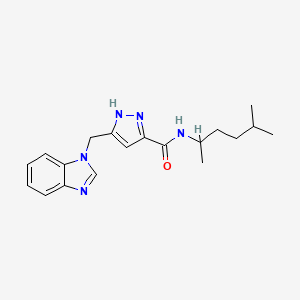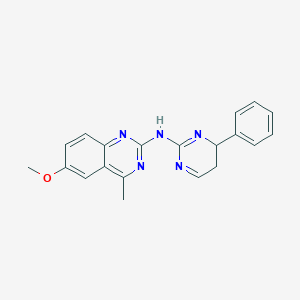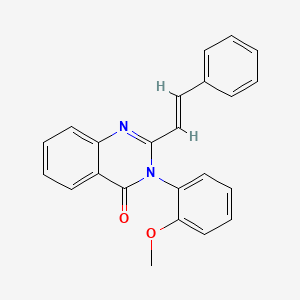![molecular formula C12H18Cl3NO B5431541 [2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)
[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in scientific research due to its bronchodilator and thermogenic properties. It was initially developed as a treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, it has gained popularity among bodybuilders and athletes for its ability to increase muscle mass and reduce body fat.
Mecanismo De Acción
Clenbuterol exerts its effects by binding to beta-2 adrenergic receptors in the body, which are primarily found in the lungs and skeletal muscle. This leads to the activation of a signaling pathway that causes relaxation of smooth muscle in the airways and an increase in the production of heat in the body.
Biochemical and Physiological Effects:
Clenbuterol has been shown to increase muscle mass and reduce body fat in animal studies and human clinical trials. It also has the potential to improve exercise performance by increasing aerobic capacity and reducing fatigue. However, the long-term effects of clenbuterol on muscle and bone health are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clenbuterol has several advantages for use in laboratory experiments. It is relatively easy to administer and has a well-established safety profile. It also has a long half-life, which allows for sustained effects over a period of time. However, its effects can vary depending on the species and strain of animal used, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are several potential future directions for research on clenbuterol. One area of interest is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Another area of focus is the development of more selective beta-2 adrenergic agonists that have fewer side effects and are more effective in specific tissues. Additionally, there is a need for further research on the long-term effects of clenbuterol on muscle and bone health, as well as its potential for abuse in the athletic community.
In conclusion, clenbuterol is a beta-2 adrenergic agonist that has been widely used in scientific research for its bronchodilator and thermogenic properties. It has potential therapeutic applications in the treatment of respiratory diseases, heart failure, and muscle wasting disorders. While it has several advantages for use in laboratory experiments, further research is needed to fully understand its long-term effects and potential for abuse.
Métodos De Síntesis
Clenbuterol is synthesized through a series of chemical reactions involving 2,4-dichloroacetophenone, methylamine, and ethylamine. The final product is obtained in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
Clenbuterol has been extensively studied for its potential therapeutic applications in the treatment of respiratory diseases. It has been shown to improve lung function and reduce airway inflammation in patients with asthma and [2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride. In addition, it has been investigated for its potential use in the treatment of heart failure and muscle wasting disorders.
Propiedades
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c1-4-15-5-6-16-10-7-8(2)11(13)9(3)12(10)14;/h7,15H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULOKUEMOTTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C(=C(C(=C1)C)Cl)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431459.png)

![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)
![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenoxypropanoyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5431493.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5431519.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)


![2-{2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5431563.png)

![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)